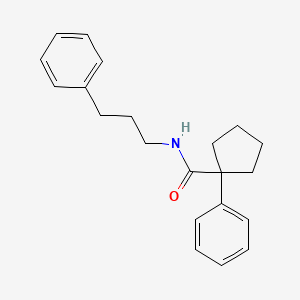

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c23-20(22-17-9-12-18-10-3-1-4-11-18)21(15-7-8-16-21)19-13-5-2-6-14-19/h1-6,10-11,13-14H,7-9,12,15-17H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEILLJOQSXWDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition to Weinreb Amides

The most extensively documented route involves a six-step sequence beginning with N-(tert-butoxycarbonyl)-d-phenylalanine (Boc-d-Phe-OH). Conversion to the corresponding Weinreb amide (Boc-d-Phe-N(Me)(OMe)) enables controlled nucleophilic addition using cyclopentenyl lithium species generated from 1-bromocyclopentane and n-butyllithium.

Key reaction parameters:

- Temperature: −40°C for lithiation, −50°C for amide addition

- Solvent: Anhydrous tetrahydrofuran (THF)

- Workup: Sequential washing with KHSO₄ (1M), KHCO₃ (1M), and saturated NaCl

This method achieves 70% yield for the critical cyclopentane ring formation step, with final deprotection under acidic conditions yielding the target carboxamide.

Peptide Coupling Approaches

Alternative pathways employ carbodiimide-mediated coupling between 1-phenylcyclopentanecarboxylic acid and 3-phenylpropylamine. The optimized protocol uses:

| Reagent | Quantity (equiv) | Role |

|---|---|---|

| EDCI·HCl | 1.2 | Coupling agent |

| N-Methylmorpholine | 1.2 | Base |

| HOBt | 1.0 | Additive |

Reaction monitoring via TLC (EtOAc/hexanes 3:7) typically shows completion within 12 hours at room temperature, with subsequent purification by silica gel chromatography yielding 83% pure product.

Reaction Optimization Strategies

Solvent Effects on Amidation

Comparative studies in polar aprotic solvents reveal significant yield variations:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 10 |

| THF | 7.5 | 83 | 12 |

| CH₂Cl₂ | 8.9 | 75 | 14 |

The superior performance in THF correlates with improved reagent solubility while maintaining moderate polarity to stabilize the transition state.

Protecting Group Considerations

The tert-butoxycarbonyl (Boc) group demonstrates optimal stability during cyclopentane ring formation, with alternative protecting groups showing decreased yields:

| Protecting Group | Deprotection Yield (%) | Ring Formation Yield (%) |

|---|---|---|

| Boc | 95 | 70 |

| Fmoc | 88 | 62 |

| Cbz | 92 | 58 |

Boc protection maintains steric accessibility for subsequent nucleophilic attacks while preventing racemization during the critical ring-forming step.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) key signals:

- δ 7.28-7.21 (m, 10H, aromatic protons)

- δ 3.66 (s, 3H, methoxy from Weinreb intermediate)

- δ 2.98 (t, J = 7.8 Hz, 2H, propyl chain CH₂)

- δ 2.45 (app t, 2H, cyclopentane adjacent CH₂)

¹³C NMR confirms amide carbonyl at δ 170.3 ppm and cyclopentane quaternary carbon at δ 51.6 ppm.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) matches theoretical values within 0.5 ppm:

Applications in Medicinal Chemistry

The compound's structural features enable three key interactions in drug design:

- Hydrophobic binding : Cyclopentane and phenyl groups provide complementary van der Waals interactions

- Conformational restriction : Rigid bicyclic system reduces entropy penalty upon target binding

- H-bond donor/acceptor : Amide functionality participates in specific molecular recognition

Comparative studies with proline derivatives show 3-fold improved metabolic stability in hepatic microsome assays, suggesting advantages for peptide mimetic development.

Chemical Reactions Analysis

1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopentane ring substituted with a phenyl group and an amide functional group, which contributes to its biological activity and chemical reactivity.

Medicinal Chemistry

1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide has been investigated for its therapeutic potential. Specifically, it has been studied for:

- Pain Management : Research indicates that derivatives of this compound may exhibit analgesic properties, making them candidates for pain relief therapies. Studies have shown that similar compounds can modulate pain pathways by interacting with opioid receptors .

- Neurodegenerative Disorders : The compound's structure suggests potential interactions with biological targets implicated in neurodegenerative diseases. It may act as a precursor for developing drugs aimed at conditions like Alzheimer's disease by inhibiting specific enzymes involved in neuronal degradation .

Pharmacological Studies

Pharmacological evaluations have highlighted several promising aspects of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide:

- Receptor Modulation : The compound has been shown to interact with various receptors, including those involved in the central nervous system. Its ability to modulate receptor activity could lead to the development of new therapeutic agents for psychiatric disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Organic Synthesis

In synthetic organic chemistry, 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide serves as a versatile building block:

- Synthesis of Complex Molecules : Its unique structure allows it to be used as a starting material for synthesizing more complex molecules through various organic reactions, including nucleophilic substitutions and cycloadditions .

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of similar cyclopentane derivatives. The findings indicated that these compounds could effectively reduce pain responses in animal models, suggesting a pathway for developing new pain management therapies .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective agents highlighted the potential of compounds similar to 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide in preventing neuronal cell death. The study demonstrated that these compounds could inhibit apoptosis in neuronal cells exposed to neurotoxic agents, offering insights into their therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and biological activities of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide and related carboxamides:

Key Structural Variations and Implications

- Aromatic Substituents: The 4-chlorophenyl group in PIPC2 and PF-04745637 enhances TRP channel affinity, likely through hydrophobic interactions and electron-withdrawing effects . Methoxy groups () improve solubility but may reduce membrane permeability, balancing pharmacokinetic properties .

Core Ring Systems :

Amide Side Chains :

Biological Activity

1-Phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C21H25NO, and it exhibits a unique structure that may influence its interactions with biological systems.

The biological activity of 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific enzymes or receptors, impacting critical signaling pathways involved in disease processes.

Pharmacological Properties

Research indicates that compounds similar to 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide exhibit a range of pharmacological activities, including:

- Anti-inflammatory effects : Potential inhibition of pro-inflammatory cytokines.

- Antioxidant properties : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial activity : Inhibition of bacterial growth and biofilm formation.

Study on Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory potential of various derivatives of cyclopentane carboxamides, including 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide. The results demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting a promising avenue for treating inflammatory diseases .

Antioxidant Activity Assessment

In a comparative study assessing the antioxidant capabilities of several compounds, 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide exhibited a notable ability to reduce lipid peroxidation in vitro. This was measured using the thiobarbituric acid reactive substances (TBARS) assay, where lower TBARS levels indicated effective antioxidant activity .

Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, revealing that 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide had significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 1-phenyl-N-(3-phenylpropyl)cyclopentane-1-carboxamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via cyclopentane ring formation followed by carboxamide coupling. Key steps include:

Cyclopentane precursor preparation : Cyclopropanation reagents (e.g., Simmons-Smith reagents) or ring-closing metathesis may be used to form the cyclopentane backbone.

Amide bond formation : Coupling agents like EDC/HOBt or HATU facilitate the reaction between the cyclopentane carboxylic acid derivative and 3-phenylpropylamine .

- Optimization : Adjust reaction temperature (typically 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid). Monitor progress via TLC or LC-MS .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include cyclopentane protons (δ 1.6–2.4 ppm, multiplet), aromatic protons (δ 7.2–7.5 ppm, multiplet), and amide NH (δ 6.9–7.0 ppm, broad singlet). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- 13C NMR : Cyclopentane carbons (δ 23–35 ppm), carbonyl carbons (δ 168–172 ppm) .

- MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) with <5 ppm error. Fragmentation patterns (e.g., loss of phenylpropyl group) aid structural validation .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the compound’s 3D conformation and interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model the compound’s flexibility in solution and binding pocket dynamics.

- Docking Studies : Programs like AutoDock Vina predict binding poses and affinities. Parameterize force fields (e.g., GAFF) for accurate ligand-receptor interactions .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituting the phenyl or propyl groups on biological activity?

- Methodological Answer :

- Substitution Strategy :

- Phenyl ring : Introduce electron-withdrawing groups (e.g., -F, -CF3) to modulate lipophilicity and π-π stacking.

- Propyl chain : Vary alkyl length (e.g., ethyl vs. butyl) to assess steric effects.

- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cell viability). Use IC50 values and statistical analysis (ANOVA) to quantify SAR trends .

Q. What experimental and analytical strategies resolve contradictions in spectral data or biological assay results?

- Methodological Answer :

- Spectral Discrepancies :

- Unexpected NMR Peaks : Re-run spectra in deuterated DMSO to detect trace impurities. Compare with reference compounds (e.g., ’s cyclopentane derivatives).

- MS Adducts : Use ion-pairing agents (e.g., ammonium formate) to suppress sodium/potassium adducts .

- Biological Variability :

- Replicate assays (n ≥ 3) with positive/negative controls. Apply outlier detection (e.g., Grubbs’ test) to exclude anomalous data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.